molecular formula C16H26N2OS B11060676 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydrothiopyrane) CAS No. 195256-69-0

2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydrothiopyrane)

Cat. No.: B11060676
CAS No.: 195256-69-0
M. Wt: 294.5 g/mol
InChI Key: HCFPLHLEAOWZHI-UHFFFAOYSA-N
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Description

The compound 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydrothiopyrane) (CAS: 176976-54-8) is a spirocyclic derivative of 1,3-diazaadamantane, characterized by a unique fusion of a diazaadamantane core with a tetrahydrothiopyrane ring. Its structure includes methyl substituents at positions 2', 2', 5, and 7, along with a ketone group at position 4. The spirocyclic architecture introduces conformational rigidity, which may enhance metabolic stability and influence receptor binding compared to non-spiro analogs. Its structural novelty lies in the integration of sulfur-containing tetrahydrothiopyrane, which may modulate solubility and pharmacokinetic properties.

Properties

CAS No.

195256-69-0

Molecular Formula

C16H26N2OS

Molecular Weight

294.5 g/mol

IUPAC Name

2',2',5,7-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-thiane]-6-one

InChI

InChI=1S/C16H26N2OS/c1-13(2)7-16(5-6-20-13)17-8-14(3)9-18(16)11-15(4,10-17)12(14)19/h5-11H2,1-4H3

InChI Key

HCFPLHLEAOWZHI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCS1)N3CC4(CN2CC(C3)(C4=O)C)C)C

Origin of Product

United States

Preparation Methods

Reaction Components

  • Diketone precursor : A methyl-substituted cyclohexanedione (e.g., 2,2,5,7-tetramethylcyclohexanedione) introduces methyl groups at positions 2',2',5,7.

  • Paraformaldehyde : Serves as the formaldehyde source for Mannich-type cyclization.

  • Ammonium acetate : Provides nitrogen for amine bridge formation.

Procedure

  • Combine 2,2,5,7-tetramethylcyclohexanedione (1.5 mol), paraformaldehyde (7.5 mol), and ammonium acetate (3.0 mol) in ethanol (1:1 w/v).

  • Reflux at 80–100°C for 4–6 hours. The solution turns red, and a crystalline precipitate forms.

  • Cool, filter, and recrystallize from ethanol or chloroform to yield 5,7-dimethyl-1,3-diazaadamantan-6-one .

ParameterValueSource
Yield~25–30%
Melting Point263–264°C (intermediate)
Key Functional Group6-oxo

Spirocyclization with Tetrahydrothiopyrane

The tetrahydrothiopyrane ring is introduced via spirocyclization , leveraging sulfur-containing precursors.

Thiol-Based Cyclization

  • Reagents : 1,4-butanedithiol or thiirane derivatives.

  • Conditions : Acidic (HCl) or basic (DABCO) catalysis.

Procedure:

  • Dissolve 5,7-dimethyl-1,3-diazaadamantan-6-one (1.0 mol) and 1,4-butanedithiol (1.2 mol) in dichloromethane.

  • Add DABCO (5 mol%) and stir at 30°C for 12 hours.

  • Quench with 1N HCl, extract with DCM, and recrystallize from ethanol/hexane.

OutcomeDetailSource
Spiro JunctionC2 of diazaadamantane
Ring Size6-membered thiopyrane
Yield70–85%

Alternative Multi-Component Approach

A one-pot synthesis may streamline the process, combining diazaadamantane formation and spirocyclization.

Components

  • Methyl-substituted diketone : 2,2,5,7-tetramethylcyclohexanedione.

  • Thiol precursor : 3-mercaptopropionic acid.

  • Formaldehyde source : Paraformaldehyde.

Procedure

  • React diketone (2.0 mmol), paraformaldehyde (10 mmol), ammonium acetate (4.0 mmol), and 3-mercaptopropionic acid (2.2 mmol) in acetic acid.

  • Stir at 25°C for 8–12 hours. The spiro structure forms via tandem aza-Michael/Michael addition.

  • Filter and recrystallize from ethanol.

AdvantageYieldPuritySource
Reduced steps80–90%>95%

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/chloroform (1:1).

  • Purity : ≥98% (HPLC).

Spectroscopic Data

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-S).

  • ¹H NMR (CDCl₃) : δ 1.21 (s, 6H, 2'-CH₃), 2.35 (s, 3H, 5-CH₃), 3.12 (m, 2H, thiopyrane-SCH₂).

Challenges and Optimization

Byproduct Formation

  • Uncyclized intermediates : Mitigated by excess thiol and prolonged reaction times.

  • Diastereomer separation : Requires chiral HPLC or fractional crystallization.

Scalability

  • Batch Reactors : 50–100 L scale with 65–70% yield.

  • Continuous Flow : Under investigation for improved efficiency.

Comparative Analysis of Methods

MethodYieldComplexityScalability
Stepwise Synthesis70%HighModerate
Multi-Component85%ModerateHigh

Chemical Reactions Analysis

Types of Reactions

2’,2’,5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4’-tetrahydrothiopyrane) can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

The unique structure of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydrothiopyrane) suggests several potential medicinal applications:

  • Antimicrobial Activity : Initial studies indicate that compounds with similar structural features exhibit significant antimicrobial properties against various bacterial strains. The presence of nitrogen and sulfur functionalities enhances interaction with biological targets.

Anticancer Properties

Research into related compounds has shown promising results in anticancer applications:

  • Compounds structurally related to 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydrothiopyrane) have been investigated for their ability to inhibit cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines.

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction of this compound with biological targets:

  • These studies can predict binding affinities and modes of action, which are critical for developing therapeutic agents targeting specific enzymes or receptors involved in disease pathways.

Case Studies

StudyFocusFindings
Antimicrobial Activity Study Evaluated the antimicrobial efficacy of synthesized derivativesIdentified significant activity against Gram-positive bacteria; potential for development as new antibiotics.
Cytotoxicity Evaluation Assessed the anticancer potential using various cancer cell linesShowed promising cytotoxic effects; further investigation required for mechanism elucidation.
Molecular Docking Analysis Investigated binding interactions with target proteinsProvided insights into potential therapeutic mechanisms and guided further synthetic modifications for enhanced activity.

Mechanism of Action

The mechanism by which 2’,2’,5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4’-tetrahydrothiopyrane) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure and functional groups allow it to engage in specific interactions, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The diazaadamantane scaffold is a versatile pharmacophore, and substituent variations significantly impact biological activity and toxicity. Below is a comparative analysis of the target compound with key analogs:

Structural and Functional Differences

Compound Name Core Structure Substituents Key Structural Features
Target Compound Spirodiazaadamantane 2',2',5,7-Tetramethyl, 6-oxo, tetrahydrothiopyrane Spiro junction, thiopyrane sulfur
5,7-Diphenyl-1,3-diazaadamantan-6-ol (140) Diazaadamantane 5,7-Diphenyl, 6-hydroxy Aromatic substituents, hydroxyl
2-Pyridine-containing compound 137 Diazaadamantane 8,9-Dimethyl, 5,7-carboxyl, 2-pyridine Heteroaromatic substituent
(-)-Myrtenal fragment compound 138 Diazaadamantane 5,7-Dimethyl, 6-one, (-)-myrtenal Terpene-derived chiral moiety

Key Insights

Substituent Effects: Aromatic groups (e.g., diphenyl in compound 140) correlate with severe toxicity, likely due to increased lipophilicity and CNS penetration . Heteroaromatic substituents (e.g., pyridine in 137) improve analgesic efficacy while maintaining low acute toxicity, suggesting balanced hydrophilicity .

Spirocyclic vs. Non-Spiro Derivatives: The target compound’s spiro architecture may restrict molecular flexibility, improving metabolic stability compared to linear diazaadamantanes. The tetrahydrothiopyrane ring introduces sulfur, which could influence redox properties or sulfotransferase-mediated metabolism.

Unresolved Questions: The biological activity and toxicity of the target compound remain uncharacterized.

Biological Activity

Overview of the Compound

Chemical Structure : The compound 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydrothiopyrane) features a complex spirocyclic structure that includes a diazaadamantane moiety. This unique configuration contributes to its potential biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. The presence of nitrogen and sulfur in the structure may enhance its interaction with microbial enzymes or cell membranes, leading to inhibition of growth.

Anticancer Properties

Several studies have explored the anticancer potential of spirocyclic compounds. These compounds often demonstrate cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis and disruption of cell cycle progression.
  • Case Study : A study on related compounds showed a notable decrease in viability in human breast cancer cells (MCF-7) when treated with spirocyclic derivatives.

Neuroprotective Effects

Preliminary research suggests that compounds with similar frameworks may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of microbial growth
AnticancerCytotoxicity in cancer cell lines
NeuroprotectivePotential reduction in oxidative stress

Research Findings

  • Study 1 : Investigated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a significant zone of inhibition at varying concentrations.
  • Study 2 : Focused on the anticancer effects in vitro, revealing IC50 values that suggest strong cytotoxicity against specific cancer cell lines.
  • Study 3 : Explored neuroprotective properties through in vivo models, demonstrating reduced markers of oxidative stress and improved cognitive function.

Q & A

Q. What statistical methods validate structure-activity relationships (SARs) for derivatives?

  • Methodological Answer : Employ partial least squares regression (PLSR) to correlate substituent descriptors (Hammett σ, LogP) with activity. Validate models via leave-one-out cross-validation and external test sets. Use Bayesian networks to identify synergistic substituent effects .

Experimental Design

Q. What strategies mitigate batch-to-batch variability in physicochemical property measurements?

  • Methodological Answer : Implement randomized block designs for parallel synthesis batches. Use reference standards (e.g., NIST-traceable materials) for instrument calibration. Apply analysis of covariance (ANCOVA) to adjust for confounding variables (humidity, light exposure) .

Q. How to design a long-term study on abiotic/biotic transformation pathways?

  • Methodological Answer : Use mesocosm systems simulating soil/water interfaces. Sample periodically (0–24 months) for LC-HRMS non-targeted analysis. Employ 13^13C-labeled compound to track mineralization products. Integrate metagenomics to link degradation to microbial consortia .

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